SU11274 - 658084-23-2

SU11274

Catalog Number: EVT-282717
CAS Number: 658084-23-2
Molecular Formula: C28H30ClN5O4S
Molecular Weight: 568.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SU11274, also known as (3Z)-N-(3-chlorophenyl)-3-({3,5-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]-1H-pyrrol-2-yl}methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide, is a potent and selective small-molecule inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. c-Met, upon activation by its ligand hepatocyte growth factor (HGF), plays a critical role in regulating various cellular processes, including proliferation, survival, motility, invasion, and angiogenesis [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. SU11274 has been extensively investigated as a potential therapeutic agent for various cancers characterized by aberrant c-Met signaling, including lung cancer, melanoma, breast cancer, and head and neck squamous cell carcinoma [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Future Directions
  • Clinical trials: While SU11274 has shown promising preclinical activity, further clinical trials are necessary to fully evaluate its efficacy and safety in human cancer patients [, ].

  • Understanding resistance mechanisms: Despite initial responses, tumors can develop resistance to SU11274 treatment. Further research is needed to elucidate the underlying mechanisms of resistance and develop strategies to overcome it [, ].

  • Developing more potent and selective inhibitors: Research efforts continue to focus on developing more potent and selective c-Met inhibitors, including those that target specific c-Met mutations or that exhibit improved pharmacokinetic properties [, , ].

(3Z)-N-(3-Chlorophenyl)-3-({3,5-dimethyl-4-[(4-methyl-piperazin-1-yl)carbonyl]-1H-pyrrol-2-yl}methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide Analogs with Modified Piperazine Groups

Compound Description: This group encompasses four novel analogs of SU11274 where the piperazine ring is substituted with different diaminoalkane chains: 1,2-diaminoethane, 1,3-diaminopropane, 1,2-diaminopropane, and 1,6-diaminohexane []. These modifications aimed to assess the impact of side chain variations on the receptor tyrosine kinase inhibitory activity.

Relevance: These compounds are direct structural analogs of SU11274, designed to investigate structure-activity relationships. Notably, the analog with 1,3-diaminopropane substitution (compound 5c in the study) exhibited significantly better receptor tyrosine kinase inhibitory activity compared to SU11274 itself []. This highlights the importance of the piperazine side chain in influencing the biological activity of SU11274.

Gefitinib (Iressa)

Compound Description: Gefitinib is a clinically approved EGFR tyrosine kinase inhibitor used in the treatment of advanced lung cancer [, , ]. It functions as an ATP-competitive inhibitor, selectively targeting EGFR with activating mutations, such as deletions in exon 19 or the L858R point mutation.

Relevance: While structurally distinct from SU11274, Gefitinib is a crucial related compound due to its role in combination therapies with SU11274 for NSCLC [, , ]. Studies have shown synergistic antitumor activity when these inhibitors are used together, surpassing the efficacy of either drug alone []. Notably, the presence of wild-type p53 appears to be a predictive biomarker for the synergistic effect of this combination therapy [].

Erlotinib

Compound Description: Erlotinib is another EGFR tyrosine kinase inhibitor, similar in mechanism to Gefitinib, used for the treatment of advanced NSCLC [, , , ]. It acts by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting EGFR signaling.

Relevance: Erlotinib's relevance to SU11274 stems from its evaluation in combination therapies for NSCLC, particularly in cases exhibiting EGFR TKI resistance [, , , ]. Studies have demonstrated that the combination of Erlotinib and SU11274 can enhance antitumor activity in vitro and in vivo models, suggesting a potential therapeutic strategy for EGFR TKI-resistant lung cancers [].

Tivantinib (ARQ 197)

Compound Description: Tivantinib is a small molecule inhibitor that specifically targets the MET receptor tyrosine kinase []. Unlike other MET inhibitors that bind to the kinase domain, Tivantinib binds to the inactive conformation of MET, preventing its activation by HGF.

Relevance: Tivantinib, while structurally different from SU11274, is relevant due to its shared target - the MET receptor tyrosine kinase. It was investigated alongside SU11274 as a potential combination therapy with Gefitinib for NSCLC []. Results showed that both MET inhibitors, when combined with Gefitinib, exhibited synergistic antitumor activity in P53 wild-type NSCLC cells.

PHA-665752

Compound Description: PHA-665752 is a potent and selective inhibitor of the MET receptor tyrosine kinase []. It functions by competitively binding to the ATP-binding site of the MET kinase domain, effectively inhibiting MET phosphorylation and downstream signaling.

Relevance: PHA-665752 is a related compound to SU11274 due to their shared mechanism of action as c-MET tyrosine kinase inhibitors []. Both compounds have been investigated for their therapeutic potential in various cancer models, including NSCLC, where c-MET overexpression is often observed.

Cetuximab

Compound Description: Cetuximab is a chimeric monoclonal antibody that specifically targets the extracellular domain of EGFR []. Unlike small molecule TKIs, Cetuximab binds to EGFR, preventing ligand binding and receptor dimerization, ultimately inhibiting downstream signaling pathways.

Relevance: Although Cetuximab targets EGFR through a different mechanism than SU11274 (c-MET inhibition), it was investigated in combination with SU11274 in NSCLC models []. Results highlighted the potential for synergistic effects when targeting both EGFR and c-MET pathways, particularly in TKI-resistant cells.

Lapatinib

Compound Description: Lapatinib is a dual tyrosine kinase inhibitor targeting both EGFR and HER2 [, , ]. It acts by competitively binding to the ATP-binding sites of these receptor tyrosine kinases, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

Relevance: Lapatinib is relevant to SU11274 due to its use in evaluating combination treatment strategies for HCC and CK [, , ]. Research suggests that while SU11274 effectively targets high-MET expressing cells, Lapatinib demonstrates efficacy in low-MET/high-EGFR expressing cells []. This emphasizes the potential of utilizing molecular profiling to guide targeted therapies based on individual tumor characteristics.

Afatinib

Compound Description: Afatinib is an irreversible pan-HER tyrosine kinase inhibitor that targets EGFR, HER2, and HER4 []. It forms covalent bonds with the ATP-binding sites of these receptors, leading to prolonged inhibition of their kinase activities.

Relevance: Afatinib was investigated in combination with SU11274 as a potential therapeutic approach for NSCLC, particularly in cells resistant to first-generation EGFR TKIs like Gefitinib []. The study demonstrated that this combination demonstrated synergistic effects, especially in the H1975 cell line containing the T790M-EGFR mutation, highlighting a possible strategy to overcome acquired resistance to EGFR TKIs.

Source and Classification

The chemical structure of SU11274 is defined by its CAS number 658084-23-2. It is primarily recognized for its selectivity towards the c-Met kinase over other kinases, such as cyclin-dependent kinase 2 and several receptor tyrosine kinases like epidermal growth factor receptor and platelet-derived growth factor receptor β . This selectivity is significant for minimizing off-target effects and enhancing therapeutic efficacy.

Synthesis Analysis

The synthesis of SU11274 involves several key steps that typically include the formation of the core structure followed by functionalization to enhance activity and selectivity. Although specific synthetic routes are not extensively detailed in the literature, general methods for synthesizing small molecule inhibitors often include:

  1. Formation of the Core Structure: This may involve cyclization reactions or coupling reactions to build the central scaffold of the compound.
  2. Functionalization: Adding various functional groups to improve solubility, stability, or binding affinity to the target kinase.
  3. Purification: The final product is usually purified using techniques such as column chromatography or recrystallization to achieve high purity levels suitable for biological testing.

Technical parameters such as reaction temperature, time, and solvent choice can significantly influence yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of SU11274 can be described using its chemical formula, which includes various functional groups that contribute to its biological activity. The compound's structure features a piperazine ring, which is common in many kinase inhibitors due to its ability to form favorable interactions with protein targets.

Key Structural Features:

  • Piperazine moiety: Contributes to binding affinity and selectivity.
  • Sulfonamide group: Enhances solubility and may play a role in receptor interaction.

X-ray crystallography or nuclear magnetic resonance spectroscopy could be employed for detailed structural analysis, providing insights into how SU11274 interacts with the c-Met kinase at the atomic level.

Chemical Reactions Analysis

SU11274 undergoes several chemical reactions that are critical for its biological activity:

  1. Inhibition of Autophosphorylation: SU11274 effectively inhibits autophosphorylation of c-Met at specific tyrosine residues (Tyr1234/1235), which is crucial for its activation .
  2. Impact on Ubiquitination: Treatment with SU11274 has been shown to reduce c-Met ubiquitination levels in certain cell lines, suggesting a complex interplay between inhibition and receptor stability .
  3. Cellular Effects: In cancer cell lines such as A549 and H1993, SU11274 treatment leads to apoptosis and cell cycle arrest, indicating its multifaceted role in modulating cellular responses .
Mechanism of Action

The mechanism of action of SU11274 primarily revolves around its ability to inhibit c-Met signaling pathways:

  1. Inhibition of Phosphorylation: By blocking the phosphorylation of c-Met, SU11274 prevents downstream signaling through pathways such as Akt and Erk .
  2. Induction of Apoptosis: In cells with wild-type p53, SU11274 increases p53 protein levels, leading to upregulation of pro-apoptotic factors like Bax and PUMA while downregulating anti-apoptotic factors like Bcl-2 .
  3. Cell Cycle Arrest: The compound induces G2/M phase arrest in sensitive cell lines, further contributing to its anti-cancer effects .
Physical and Chemical Properties Analysis

SU11274 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 370 g/mol.
  • Solubility: Generally soluble in organic solvents; specific solubility data would depend on the solvent system used.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; studies indicate that it maintains activity over extended periods under appropriate storage conditions.

These properties are essential for formulating effective drug delivery systems.

Applications

The primary applications of SU11274 lie in cancer research and therapy:

  1. Cancer Treatment: Due to its ability to inhibit c-Met signaling, SU11274 has been explored as a potential treatment for various cancers characterized by aberrant c-Met activation, including lung cancer and melanoma .
  2. Research Tool: It serves as a valuable tool in elucidating the role of c-Met in tumor biology and understanding resistance mechanisms in targeted therapies.
  3. Combination Therapies: Studies suggest that combining SU11274 with other therapeutic agents may enhance anti-tumor effects by targeting multiple pathways simultaneously .

Properties

CAS Number

658084-23-2

Product Name

SU11274

IUPAC Name

(3Z)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide

Molecular Formula

C28H30ClN5O4S

Molecular Weight

568.1 g/mol

InChI

InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16-

InChI Key

FPYJSJDOHRDAMT-KQWNVCNZSA-N

SMILES

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O

Solubility

Soluble in DMSO, not in water

Synonyms

((3Z)-N-(3-chlorophenyl)-3-((3,5-dimethyl-4-((4-methylpiperazin-1-yl)carbonyl)-1H-pyrrol-2-yl)methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide)
SU 11274
SU11274

Canonical SMILES

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O

Isomeric SMILES

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.